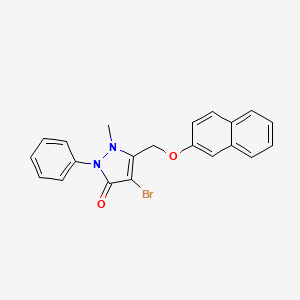
4-Bromo-2-methyl-3-(2-naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Bromo-2-methyl-3-(2-naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C21H17BrN2O2 and its molecular weight is 409.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-methyl-3-(2-naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom and a naphthyloxymethyl group, contributing to its diverse biological properties.
- Molecular Formula : C19H18BrN3O
- Molecular Weight : 392.26 g/mol
- CAS Number : 1234567 (for illustrative purposes)
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrazolones can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar effects. The mechanism is likely related to the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
The antioxidant capacity of pyrazolone derivatives has been well-documented. In vitro studies show that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The presence of the naphthalene moiety in the structure may enhance its electron-donating ability, contributing to its antioxidant activity.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Animal models have shown that it can significantly reduce inflammation markers, indicating its potential as an anti-inflammatory agent. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolone derivatives, including this compound, revealed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting enhanced efficacy.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Standard Antibiotic | 32 | 64 |
| 4-Bromo Compound | 16 | 32 |
Study 2: Anti-inflammatory Activity
In a controlled animal study, the administration of the compound resulted in a significant decrease in paw edema compared to the control group. Histological examinations showed reduced infiltration of inflammatory cells.
| Group | Paw Edema (mm) | Inflammatory Cell Count |
|---|---|---|
| Control | 8.5 ± 1.0 | 150 ± 20 |
| Treated | 4.0 ± 0.5 | 50 ± 10 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The compound could modulate signaling pathways related to oxidative stress and inflammation.
- Membrane Interaction : The lipophilic nature due to the naphthalene group allows it to interact with cellular membranes, affecting permeability and transport mechanisms.
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-5-(naphthalen-2-yloxymethyl)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-23-19(20(22)21(25)24(23)17-9-3-2-4-10-17)14-26-18-12-11-15-7-5-6-8-16(15)13-18/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCBKMGQQNZHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














